molecular formula C10H18O3 B8177522 Tert-butyl 5-oxohexanoate CAS No. 111490-79-0

Tert-butyl 5-oxohexanoate

Cat. No.: B8177522
CAS No.: 111490-79-0
M. Wt: 186.25 g/mol
InChI Key: MMRKSDHIAFIOJZ-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxohexanoate is an organic compound with the molecular formula C10H18O3. It is a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals. The compound features a tert-butyl ester group and a ketone functional group, making it a versatile building block for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 5-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 5-oxohexanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Another method involves the reduction of tert-butyl 3,5-dioxohexanoate using biocatalysts like alcohol dehydrogenases. This enzymatic reduction offers high regio- and stereoselectivity, making it an attractive option for producing chiral intermediates .

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts in these processes is also gaining popularity due to their environmental benefits and high efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-oxohexanoate undergoes various chemical reactions, including:

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Sodium borohydride, lithium aluminum hydride, and biocatalysts like alcohol dehydrogenases.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Reduction: Tert-butyl 5-hydroxyhexanoate.

    Oxidation: Tert-butyl 5-oxohexanoic acid.

    Substitution: Various tert-butyl esters depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 5-oxohexanoate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-butyl 5-oxohexanoate largely depends on the specific reactions it undergoes. For example, in reduction reactions, the compound’s ketone group is targeted by reducing agents or enzymes, leading to the formation of an alcohol. The molecular targets and pathways involved in these reactions include the active sites of enzymes like alcohol dehydrogenases, which facilitate the transfer of electrons and protons to the ketone group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a tert-butyl ester group and a ketone functional group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways, particularly in the pharmaceutical industry.

Properties

IUPAC Name

tert-butyl 5-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-8(11)6-5-7-9(12)13-10(2,3)4/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRKSDHIAFIOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451675
Record name Hexanoic acid, 5-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111490-79-0
Record name Hexanoic acid, 5-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-oxohexanoic acid (25 g, 192 mmol) in t-butyl acetate (600 mL) was added perchloric acid (500 μL, 8.31 mmol) and the resulting pale yellow solution was allowed to stir at room temp, with a drying tube in place, for 65 h. The reaction was diluted with ethyl acetate (400 mL) and then quenched with a mixture of sodium bicarbonate (50 g, 595 mmol) and water (100 mL). The organic layer was extracted with saturated aqueous sodium bicarbonate (5×150 mL), water (1×100 mL), brine (1×75 mL), dried over sodium sulfate, and filtered. The solvent was removed in vacuo to give the title compound (30.55 g, 85%) as a light oil. 1H NMR (500 MHz, chloroform-d) δ 2.50 (t, J=7.2 Hz, 2H), 2.25 (t, J=7.3 Hz, 2H), 2.16 (s, 3H), 1.89-1.83 (m, 2H), 1.46 (s, 9H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
500 μL
Type
catalyst
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
85%

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